1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of phenol, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group on the phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 3-tert-butyl-2-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone.
Reduction: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(5-amino-3-tert-butyl-2-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
1-(5-bromo-2-hydroxyphenyl)ethanone: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
1402889-97-7 |
---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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